molecular formula C6H10N2O B8716088 1-(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1567-86-8

1-(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B8716088
CAS No.: 1567-86-8
M. Wt: 126.16 g/mol
InChI Key: OCWXOGXJJRUONL-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1567-86-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3-methyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C6H10N2O/c1-5-3-4-7-8(5)6(2)9/h4-5H,3H2,1-2H3

InChI Key

OCWXOGXJJRUONL-UHFFFAOYSA-N

Canonical SMILES

CC1CC=NN1C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6.5 g (0.0773 mole) of 5-methyl-2-pyrazoline and 8.08 g (0.08 mole) of triethylamine in 350 mls of ether was added in a rapid dropwise manner, a solution of 6.06 g (0.0773 mole) of acetylchloride in 100 mls of ether. After the addition was complete, the mixture was stirred at room temperature for 30 minutes then 50 mls of water was added. This mixture was stirred for 10 minutes. Sufficient sodium chloride was added to saturate the water present and the aqueous and ether phases were allowed to separate. The ether phase was removed and dried. The ether was evaporated off to yield 7 g of the crude product. This material was distilled at 68°-70° C. at 2 millimeters of mercury to give 4.5 g of the desired product as a colorless liquid. Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 56.76, 7.79 and 22.26 percent, respectively, as compared with the theoretical contents of 57.12, 7.99 and 22.21 percent, respectively, calculated for the above-named compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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